Sulfazecin - 77912-79-9

Sulfazecin

Catalog Number: EVT-282733
CAS Number: 77912-79-9
Molecular Formula: C12H20N4O9S
Molecular Weight: 396.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulfazecin is a β-Lactam antibiotic against multi-drug resistant pathogens.
Overview

Sulfazecin is a novel β-lactam antibiotic that exhibits significant antibacterial activity, particularly against Gram-negative bacteria. It belongs to the monobactam class of antibiotics, which are characterized by a monocyclic β-lactam structure. Sulfazecin was first identified from the bacterium Sulfobacillus thermosulfidooxidans and has been the subject of extensive research due to its unique biosynthetic pathway and potential therapeutic applications in combating antibiotic-resistant infections.

Source and Classification

Sulfazecin is derived from a specific gene cluster responsible for its biosynthesis, which consists of 13 open reading frames. This gene cluster encodes various enzymes, including non-ribosomal peptide synthetases, methyltransferases, sulfotransferases, and dioxygenases, essential for the production of sulfazecin . The compound is classified as a monobactam antibiotic, a subclass of β-lactams that are structurally distinct from penicillins and cephalosporins.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of sulfazecin involves a complex series of enzymatic reactions. Initial studies elucidated that L-2,3-diaminopropionate is the direct precursor for the β-lactam ring of sulfazecin, rather than L-serine as previously believed . The synthesis pathway includes:

  • Enzymatic Assembly: The final module of the non-ribosomal peptide synthetase incorporates L-Dap (L-2,3-diaminopropionate) derived from L-phosphoserine through the action of two enzymes, SulG and SulH.
  • N-Sulfonation: The linear tripeptide undergoes N-sulfonation by the sulfotransferase SulN, which is crucial for cyclization into the sulfonated β-lactam core .
  • Post-Modification: Hydroxylation and O-methylation processes catalyzed by SulO and SulP respectively further modify the structure to yield the final product .

Technical Insights

The synthesis has been monitored using high-resolution mass spectrometry techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-HRMS), allowing for detailed analysis of reaction intermediates and final products .

Molecular Structure Analysis

Structure and Data

The molecular formula of sulfazecin is C12H20N4O9SC_{12}H_{20}N_{4}O_{9}S . Its structure features a unique β-lactam ring fused with a sulfonate group, which contributes to its antibacterial properties. The compound's structural integrity has been confirmed through various spectroscopic methods including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Structural Characteristics

The β-lactam core is essential for its biological activity, providing a mechanism to inhibit bacterial cell wall synthesis. The presence of sulfur in its structure differentiates it from other β-lactams and may influence its interaction with bacterial targets.

Chemical Reactions Analysis

Reactions and Technical Details

Sulfazecin undergoes several key reactions during its biosynthesis:

  • Condensation Reactions: These are facilitated by non-ribosomal peptide synthetases that link amino acids through peptide bonds.
  • Sulfonation Reactions: The conversion of the tripeptide precursor into sulfonated intermediates is critical for forming the active β-lactam structure .
  • Cyclization: This step is mediated by thioesterase domains within the non-ribosomal peptide synthetases, resulting in the formation of the cyclic structure characteristic of monobactams.
Mechanism of Action

Process and Data

Sulfazecin exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts normal cell wall formation, leading to cell lysis and death .

Data Supporting Mechanism

Studies have shown that sulfazecin retains activity against certain β-lactamase-producing strains, highlighting its potential effectiveness against resistant bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

Sulfazecin appears as a white to off-white solid at room temperature. It is soluble in polar solvents such as water and methanol but shows limited solubility in non-polar organic solvents.

Chemical Properties

The compound exhibits stability under acidic conditions but may degrade under alkaline conditions. Its melting point ranges between 150°C to 160°C .

Relevant analyses include:

  • Spectroscopic Data: Characterization through IR and NMR provides insights into functional groups and molecular dynamics.
  • Stability Studies: Investigations into thermal stability suggest that sulfazecin maintains structural integrity at elevated temperatures typical in storage conditions.
Applications

Scientific Uses

Sulfazecin holds promise not only as an antibiotic but also as a research tool in studying bacterial resistance mechanisms. Its unique biosynthetic pathway provides insights into natural product chemistry and could inspire novel synthetic approaches to antibiotic development. Additionally, it can serve as a lead compound for modifications aimed at enhancing efficacy or spectrum of activity against resistant pathogens.

Historical Discovery and Taxonomic Context of Sulfazecin-Producing Organisms

Early Isolation and Characterization of Sulfazecin from Pseudomonas acidophila

The discovery of sulfazecin in 1981 marked a paradigm shift in β-lactam microbiology, representing the first monocyclic β-lactam antibiotic isolated from bacterial sources. Japanese researchers isolated this novel compound from Pseudomonas acidophila strain G-6302 (ATCC 31363), challenging the long-standing belief that β-lactam production was exclusive to fungi and actinomycetes [2] [10]. The isolation protocol involved anion exchange chromatography and activated charcoal adsorption, yielding crystalline sulfazecin with distinctive acidic and water-soluble properties [2].

Structural elucidation revealed a monobactam core characterized by an N-sulfonated β-lactam ring and unusual C-3 side chain complexity. Through comprehensive physicochemical analysis including NMR and IR spectroscopy, researchers determined the molecular formula as C₁₂H₂₀N₄O₉S [2]. Hydrolytic degradation studies demonstrated that sulfazecin yielded D-glutamic acid and D-alanine, establishing the stereochemical configuration of its peptide-derived side chains [2]. This structural simplicity contrasted sharply with bicyclic penicillins and cephalosporins, yet conferred remarkable stability against metallo-β-lactamases (MBLs)—a property later exploited in clinical monobactam design [1] [5].

Table 1: Key Physicochemical Properties of Sulfazecin

PropertyCharacteristicSignificance
Molecular formulaC₁₂H₂₀N₄O₉SConfirmed through elemental analysis and mass spectrometry
β-Lactam substituentsN-sulfonated ring; 4α-methyl groupImparts MBL resistance and chemical stability
Hydrolysis productsD-glutamic acid, D-alanineIndicates peptide-derived side chains
Bioactivity profileSelective activity against Gram-negative bacteriaLacks disruption of host microbiota

The initial bioactivity assessment demonstrated sulfazecin's narrow-spectrum activity against aerobic Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, but limited efficacy against Gram-positive organisms [2] [10]. This selective activity profile suggested potential therapeutic applications where preservation of the host microbiota was desirable—a characteristic later leveraged in aztreonam development [1].

Taxonomic Classification and Ecological Niche of Monobactam-Producing Bacteria

Monobactam-producing bacteria occupy distinct ecological and taxonomic niches within the Gram-negative proteobacteria. Pseudomonas acidophila (reclassified as Acidovorax facilis) represents the prototype monobactam producer, isolated from terrestrial soil ecosystems [1] [8]. Subsequent screening programs identified additional monobactam-producing taxa across three genera:

  • Chromobacterium violaceum: Produces the simple monobactam SQ 26,180, featuring a 3α-methoxyl group derived from methionine [5] [9]
  • Agrobacterium radiobacter: Utilizes APS/PAPS pathways for sulfamate group biosynthesis [1]
  • *Flexibacter sp. (now Chitinophaga)*: Source of flexicin, highlighting monobactam diversity [4]

Table 2: Taxonomic Distribution of Monobactam-Producing Bacteria

Bacterial SpeciesMonobactam ProducedEcological NicheUnique Biosynthetic Feature
Pseudomonas acidophilaSulfazecin/IsosulfazecinAcidic soilsL-2,3-diaminopropionate incorporation
Chromobacterium violaceumSQ 26,180Tropical water and soil3α-methoxyl group from methionine
Agrobacterium radiobacterUnnamed monobactamsRhizosphereSulfur incorporation via APS/PAPS
Flexibacter sp.FlexicinAquatic environmentsStructurally distinct side chain

Ecologically, these organisms predominantly inhabit soil and aquatic environments where β-lactam production may confer competitive advantages against neighboring microbes. The rhizosphere association of Agrobacterium strains suggests potential ecological roles in plant-microbe interactions, though the exact biological function of monobactams in producer organisms remains speculative [1] [7]. Physiologically, monobactam producers share characteristics of aerobic metabolism and demonstrate adaptability to diverse environmental conditions, from the acidic preferences of P. acidophila to the tropical habitat of C. violaceum [4] [10].

Taxonomically, monobactam producers span the Pseudomonadota (formerly Proteobacteria) phylum, with representatives in β-proteobacteria (Acidovorax, Chromobacterium) and α-proteobacteria (Agrobacterium). This phylogenetic dispersion suggests either convergent evolution of monobactam biosynthesis or horizontal gene transfer events—a hypothesis supported by the identification of conserved biosynthetic genes across taxa [1] [8].

Evolutionary Significance of β-Lactam Biosynthesis in Gram-Negative Bacteria

The discovery of sulfazecin biosynthesis genes provided unprecedented insights into β-lactam evolutionary biochemistry. Transposon mutagenesis of P. acidophila ATCC 31363 identified a 13-gene cluster spanning approximately 22 kb, encoding two non-ribosomal peptide synthetases (NRPSs), a methyltransferase, sulfotransferase, and dioxygenase [1] [8]. This genetic architecture contrasts fundamentally with:

  • Fungal β-lactam pathways: Employ large gene clusters with peroxisomal localization [7] [9]
  • Bicyclic β-lactam biosynthesis: Utilize isopenicillin N synthase (IPNS) for β-lactam ring formation [9]
  • Clavam/carbapenem pathways: Depend on β-lactam synthetase homologs [9]

Biochemical characterization revealed a novel NRPS mechanism for monobactam ring formation. ATP/PPi exchange assays demonstrated that the adenylation (A) domain of SulM specifically activates L-2,3-diaminopropionate (L-Dap), not L-serine as previously hypothesized from radiolabeling studies [1] [8]. This finding resolved a longstanding discrepancy in β-lactam ring origins, establishing L-Dap as the universal precursor for monobactam bicyclization. The NRPS exhibits an unusual domain architecture with only three modules distributed across two synthetases (SulM and SulL) and an aberrant C-terminal thioesterase (TE) domain responsible for β-lactam ring cyclization [1].

Table 3: Key Genes in the Sulfazecin Biosynthetic Cluster

GenePredicted FunctionDomain ArchitectureBiochemical Role
sulMBimodular NRPSC-A1-PCP-C-A2-TEIncorporates L-Dap and D-Ala; cyclization
sulLMonomodular NRPSPCP-EEpimerization module for L-Glu to D-Glu
sulSSulfotransferaseCytosolic enzymeSulfamate group transfer from PAPS
sulDDioxygenaseFe²⁺/α-KG-dependentHydroxylation at C-3 position
sulRLysR-type regulatorDNA-binding domainCluster-specific regulation

Evolutionarily, the sulfazecin cluster demonstrates mosaic origins. Phylogenetic analysis suggests:

  • NRPS components: Share ancestry with siderophore biosynthetic systems [1]
  • Resistance genes: sulI encodes a β-lactamase-like protein with probable self-resistance function [8]
  • Regulatory elements: LysR-type transcriptional regulators (sulR) show homology to those in antibiotic clusters [1]

This arrangement supports the horizontal gene transfer hypothesis for β-lactam pathway dissemination. The absence of homology to nocardicin NRPSs (another monocyclic β-lactam) indicates at least two independent evolutionary origins for monocyclic β-lactam biosynthesis in bacteria [1] [9]. Furthermore, the recruitment of a siderophore-like NRPS for antibiotic production exemplifies evolutionary exaptation—where existing biosynthetic machinery acquires new functions through genetic reorganization [7] [9].

The regulatory integration of sulfazecin biosynthesis into cellular metabolism remains incompletely characterized, though the presence of a pathway-specific LysR-type regulator suggests inducible expression, potentially responding to environmental stimuli or physiological stresses [1]. The conservation of sulfazecin-like gene clusters in phylogenetically diverse bacteria underscores the evolutionary success of this biosynthetic strategy and its contribution to microbial chemical ecology.

Properties

CAS Number

77912-79-9

Product Name

Sulfazecin

IUPAC Name

(2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C12H20N4O9S

Molecular Weight

396.38 g/mol

InChI

InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7-,12-/m1/s1

InChI Key

MOBOUQJWGBVNCR-NQYJQULFSA-N

SMILES

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

isosulfazecin
sulfazecin
sulfazecin, (L-Ala)-(R)-isome

Canonical SMILES

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CC[C@H](C(=O)O)N

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